![molecular formula C10H9FN4OS B5706322 N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5706322.png)
N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, leading to the formation of the desired compound with excellent yields under certain conditions, such as microwave irradiation, which has been shown to enhance the efficiency of the synthesis process (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques, including X-ray crystallography, NMR, MS, and IR. The compound typically crystallizes in a specific space group, with the urea scaffold in each molecule being essentially planar due to the presence of intramolecular N–H···O hydrogen bonds. Intermolecular π–π stacking interactions are also observed, contributing to the stability of the crystal structure (Song et al., 2008).
Chemical Reactions and Properties
This compound exhibits excellent fungicidal activities against various pathogens, including Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. The bioactivity is attributed to the unique structural features of the compound, particularly the thiadiazol-2-yl urea scaffold (Shi, 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-6-14-15-10(17-6)13-9(16)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOODJUQJRMADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
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